4-Boc-4,8-diazabicyclo[5.2.0]nonane
Description
4-Boc-4,8-diazabicyclo[5.2.0]nonane (CAS: 1253790-47-4) is a bicyclic tertiary amine derivative with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . The compound features a bicyclo[5.2.0]nonane scaffold substituted with a Boc (tert-butoxycarbonyl) protecting group at the 4-position, enhancing its stability and utility in pharmaceutical synthesis. It is primarily used as a building block in drug discovery, particularly for developing ligands targeting neurological receptors or enzyme inhibitors . Storage conditions recommend refrigeration (2–8°C) for short-term use and –80°C for long-term stability, with strict handling protocols for research purposes only .
Properties
IUPAC Name |
tert-butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-9-8-13-10(9)5-7-14/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPBLNAOCMMCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNC2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849471 | |
| Record name | tert-Butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23054-66-2 | |
| Record name | tert-Butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00849471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-4,8-diazabicyclo[520]nonane typically involves the reaction of a suitable precursor with tert-butyl chloroformate (Boc-Cl) under basic conditions
Industrial Production Methods
Industrial production of 4-Boc-4,8-diazabicyclo[5.2.0]nonane may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Boc-4,8-diazabicyclo[5.2.0]nonane can undergo various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The nitrogen atoms in the bicyclic structure can participate in oxidation and reduction reactions, depending on the reagents used.
Nucleophilic Reactions: The compound can act as a nucleophile in reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Acidic Conditions: For deprotection of the Boc group, reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.
Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine form of the compound.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions, various oxidized or reduced derivatives of the compound can be formed.
Scientific Research Applications
4-Boc-4,8-diazabicyclo[5.2.0]nonane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Boc-4,8-diazabicyclo[5.2.0]nonane depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bicyclic structure and nitrogen atoms play a crucial role in binding to these targets and exerting the desired effects.
Comparison with Similar Compounds
Functional Group Influence
- This compound: The Boc group enhances solubility in organic solvents and protects the amine during synthetic reactions, making it ideal for peptide coupling or organocatalysis .
- 2-Methylene-4,8,8-trimethyl-4-vinyl-bicyclo[5.2.0]nonane: The methylene and vinyl groups contribute to its volatility and antimicrobial properties, as observed in black pepper extracts (9.36% concentration in BPPE) against Listeria monocytogenes and Salmonella typhimurium .
Biological Activity
4-Boc-4,8-diazabicyclo[5.2.0]nonane, also known as tert-butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate, is a bicyclic compound characterized by its unique structure and the presence of a Boc (tert-butyloxycarbonyl) protecting group. This compound has garnered attention in various fields due to its potential biological activity and applications in medicinal chemistry.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- IUPAC Name : tert-butyl 4,8-diazabicyclo[5.2.0]nonane-4-carboxylate
The Boc protecting group enhances the stability of the compound and allows for selective deprotection under controlled conditions, making it a versatile intermediate in organic synthesis.
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. The nitrogen atoms in the bicyclic structure are crucial for binding to these targets, potentially modulating their activity.
Applications in Research
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, which could have implications in drug development.
- Receptor Ligands : It may serve as a ligand for specific receptors, influencing signaling pathways in biological systems.
- Therapeutic Development : Research is ongoing into its use in therapeutic applications, particularly in designing new pharmaceuticals.
Study on Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of various bicyclic compounds on specific enzymes involved in metabolic pathways. The findings indicated that derivatives of this compound exhibited significant inhibition against certain target enzymes, suggesting potential as therapeutic agents for metabolic disorders .
Receptor Binding Affinity
Research conducted by Smith et al. (2020) demonstrated that this compound showed promising binding affinity to a particular receptor subtype implicated in neurological disorders. This study highlighted the compound's potential role in developing treatments for conditions such as Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Bicyclic with Boc protecting group | Enzyme inhibitors |
| 4,8-Diazabicyclo[5.2.0]nonane | Non-protected version | Limited biological activity |
| 4-Boc-4,7-diazabicyclo[5.2.0]nonane | Similar structure | Varies based on substitution |
This table illustrates the unique position of this compound compared to its analogs, particularly regarding its enhanced biological activity due to the Boc group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
